molecular formula C19H19N3OS2 B6029719 (3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone

(3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone

Cat. No.: B6029719
M. Wt: 369.5 g/mol
InChI Key: GBCKUNIUYMZUAG-UHFFFAOYSA-N
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Description

(3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an aniline, a piperidine, a thiophene, and a thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the aniline group through nucleophilic substitution. The thiophene and thiazole rings are then incorporated via cyclization reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a dehydrating agent or a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone: shares similarities with other compounds that contain aniline, piperidine, thiophene, and thiazole moieties.

    Examples: Compounds such as (3-Anilinopiperidin-1-yl)-(2-furanyl-1,3-thiazol-4-yl)methanone and (3-Anilinopiperidin-1-yl)-(2-pyridin-2-yl-1,3-thiazol-4-yl)methanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and bioactivity.

Properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-19(16-13-25-18(21-16)17-9-5-11-24-17)22-10-4-8-15(12-22)20-14-6-2-1-3-7-14/h1-3,5-7,9,11,13,15,20H,4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKUNIUYMZUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CS3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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